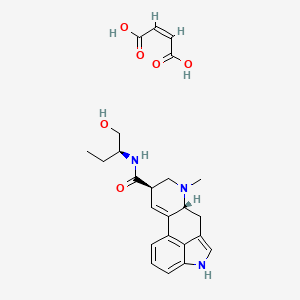

Methylergonovine maleate

Description

This compound is the maleate salt of methylergonovine, a semi-synthetic ergot alkaloid with vasoconstrictive and uterotonic effects. Methylergonovine stimulates serotoninergic and dopaminergic receptors as well as inhibits the release of endothelial-derived relaxation factor. This results in arterial vasoconstriction and increased uterine smooth muscle contractions.

A homolog of ERGONOVINE containing one more CH2 group. (Merck Index, 11th ed)

See also: Methylergonovine (has active moiety).

Properties

IUPAC Name |

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2.C4H4O4/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13;5-3(6)1-2-4(7)8/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14+,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFOWWRHEPHDCY-DAUURJMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023283 | |

| Record name | Methergine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57432-61-8, 7054-07-1 | |

| Record name | Methergine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57432-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylergonovine maleate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057432618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylergonovine maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methergine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7054-07-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLERGONOVINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR84JPZ1RK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Methylergonovine Maleate on Uterine Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the uterotonic effects of methylergonovine (B92282) maleate (B1232345). The document details the receptor interactions, intracellular signaling cascades, and physiological responses of uterine smooth muscle to this semi-synthetic ergot alkaloid. It also includes detailed experimental protocols for key assays and quantitative data where available, presented in a structured format for clarity and comparative analysis.

Core Mechanism of Action

Methylergonovine maleate exerts its primary therapeutic effect by directly stimulating the myometrium, the smooth muscle layer of the uterus. This action leads to a significant increase in the tone, rate, and amplitude of rhythmic uterine contractions, ultimately inducing a rapid and sustained uterotonic effect.[1][2][3][4] This physiological response is crucial for the prevention and control of postpartum hemorrhage by compressing uterine blood vessels.[2][4][5]

The pharmacological activity of methylergonovine is multifaceted, involving interactions with several classes of G-protein coupled receptors (GPCRs). However, its potent uterotonic effects are predominantly mediated through agonism at serotonin (B10506) 5-HT2A receptors and, to a lesser extent, α1-adrenergic receptors expressed on uterine smooth muscle cells.[2][6][7]

Receptor Interactions

Methylergonovine, as an ergot alkaloid derivative, possesses a chemical structure that allows it to bind to a range of biogenic amine receptors.[1][8] The primary target for its uterotonic action is the 5-HT2A receptor.[2][6] Agonist binding to this receptor is the principal trigger for the cascade of intracellular events leading to myometrial contraction. Additionally, methylergonovine exhibits affinity for α1-adrenergic receptors, and its agonistic activity at these sites contributes to the overall contractile response of the uterine smooth muscle.[2] The dual action on both serotonergic and adrenergic pathways potentiates its efficacy in managing uterine atony.[2]

Intracellular Signaling Pathways

The binding of methylergonovine to 5-HT2A and α1-adrenergic receptors on myometrial cells initiates a well-characterized intracellular signaling cascade mediated by the Gq/11 family of G-proteins.

-

G-Protein Activation: Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gq/11 protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit (Gαq).

-

Phospholipase C Activation: The activated Gαq subunit dissociates from the βγ-subunits and binds to and activates the enzyme phospholipase C (PLC).

-

Second Messenger Production: Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store. This binding triggers the opening of calcium channels and the release of Ca2+ from the SR into the cytosol, leading to a rapid increase in the intracellular calcium concentration.

-

Protein Kinase C Activation: DAG, which remains in the plasma membrane, activates protein kinase C (PKC). PKC can phosphorylate various downstream targets, contributing to the sustained phase of muscle contraction and modulating the sensitivity of the contractile apparatus to calcium.

-

Initiation of Contraction: The elevated intracellular Ca2+ binds to calmodulin (CaM). The Ca2+-CaM complex then activates myosin light chain kinase (MLCK). MLCK phosphorylates the regulatory light chain of myosin, which enables the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction.

Data Presentation

While the qualitative mechanism of action of methylergonovine is well-established, specific quantitative data, such as binding affinities (Ki) and functional potencies (EC50), are not consistently reported in publicly available literature. The following tables are provided as a template for such data, with representative values for related ergot alkaloids to illustrate the expected pharmacological profile. Researchers are advised to determine these values empirically for their specific experimental conditions.

Table 1: Receptor Binding Affinity of Ergot Alkaloids

| Receptor Subtype | Radioligand | Compound | Ki (nM) | Reference |

| Serotonin Receptors | ||||

| 5-HT2A | [3H]Ketanserin | Ergonovine | High Affinity | [9] |

| 5-HT2B | [3H]LSD | Methylergonovine | Agonist | [10] |

| 5-HT2C | [3H]Mesulergine | Ergonovine | High Affinity | [11] |

| 5-HT1A | [3H]8-OH-DPAT | Ergonovine | High Affinity | [9] |

| 5-HT1B | [3H]GR 125743 | Ergonovine | High Affinity | [9] |

| 5-HT1D | [3H]GR 125743 | Ergonovine | High Affinity | [9] |

| Adrenergic Receptors | ||||

| α1 | [3H]Prazosin | Ergotamine | High Affinity | [7] |

| α2 | [3H]Yohimbine | Ergotamine | High Affinity | [7] |

| Dopamine Receptors | ||||

| D2 | [3H]Spiperone | Ergonovine | Nanomolar Range | [8] |

Note: "High Affinity" is stated in the literature without a specific numerical value. Ki values are inversely proportional to binding affinity.

Table 2: Functional Potency of Ergot Alkaloids on Smooth Muscle Contraction

| Tissue Preparation | Agonist | Parameter | Value | Reference |

| Bovine Uterine Artery | Ergovaline (B115165) | EC50 | Not specified, potent | [12] |

| Rat Uterus | Methylergonovine | Uterine Contraction | Dose-dependent increase | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of methylergonovine for the 5-HT2A receptor.

1. Membrane Preparation:

- Homogenize tissue (e.g., uterine smooth muscle or cells expressing recombinant 5-HT2A receptors) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

- Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

- Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

- Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

- Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).

2. Binding Assay:

- In a 96-well plate, add the following components in order:

- 50 µL of assay buffer.

- 50 µL of various concentrations of this compound (the competitor ligand).

- 50 µL of a fixed concentration of a suitable radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin) at a concentration close to its Kd.

- 50 µL of the membrane preparation.

- To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM ketanserin) instead of methylergonovine.

- To determine total binding, a set of wells should contain only the radioligand and membrane preparation.

- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

- Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

- Calculate the specific binding at each concentration of methylergonovine by subtracting the non-specific binding from the total binding.

- Plot the specific binding as a percentage of the total specific binding against the logarithm of the methylergonovine concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of methylergonovine that inhibits 50% of the specific binding of the radioligand).

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Uterine Smooth Muscle Contraction Assay (Isolated Organ Bath)

This protocol is used to measure the contractile response of uterine tissue to methylergonovine and determine its potency (EC50).

1. Tissue Preparation:

- Obtain fresh uterine tissue (e.g., from biopsies during cesarean section or from laboratory animals).

- Place the tissue immediately in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).

- Dissect the myometrium into longitudinal or circular strips of appropriate size (e.g., 10 mm long, 2-3 mm wide).

2. Mounting and Equilibration:

- Mount the tissue strips vertically in an isolated organ bath chamber containing PSS maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).

- Attach one end of the strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.

- Apply an optimal resting tension to the tissue strips (e.g., 1-2 g) and allow them to equilibrate for at least 60-90 minutes, with periodic washing with fresh PSS.

3. Experimental Procedure:

- After equilibration, record the spontaneous contractile activity of the tissue.

- Construct a cumulative concentration-response curve for this compound. Start by adding a low concentration of methylergonovine to the organ bath and record the contractile response until it reaches a plateau.

- Without washing out the previous concentration, add a higher concentration of methylergonovine (typically increasing in half-log or log increments).

- Continue this process until the maximum contractile response is achieved or further increases in concentration do not elicit a greater response.

4. Data Analysis:

- Measure the amplitude (force) of contraction at each concentration of methylergonovine.

- Express the contractile response at each concentration as a percentage of the maximum response obtained.

- Plot the percentage of maximum response against the logarithm of the methylergonovine concentration.

- Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of methylergonovine that produces 50% of the maximum contractile response) and the Emax (the maximum effect).

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Signaling pathway of methylergonovine in uterine smooth muscle cells.

Experimental Workflow Diagram: Isolated Organ Bath

Caption: Workflow for in vitro uterine smooth muscle contraction assay.

Experimental Workflow Diagram: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Methergine (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Methylergometrine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Methergine | C24H29N3O6 | CID 5281072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Differential Regulation of Human Serotonin Receptor Type 3A by Chanoclavine and Ergonovine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evidence that ergovaline acts on serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-DEAOP-NMT - Wikipedia [en.wikipedia.org]

Pharmacokinetics and Bioavailability of Methylergonovine Maleate: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of methylergonovine (B92282) maleate (B1232345) in research models. Methylergonovine, a semi-synthetic ergot alkaloid, is a potent uterotonic agent used clinically to prevent and treat postpartum hemorrhage.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is crucial for drug development and toxicological studies. This document summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and illustrates the signaling pathways central to its mechanism of action.

Pharmacokinetic Profile in Research Models

The pharmacokinetic profile of methylergonovine is characterized by rapid absorption and a relatively short elimination half-life.[1] Bioavailability varies significantly with the route of administration, with intramuscular injection leading to higher systemic exposure compared to oral administration due to first-pass metabolism.[1][2][3] While comprehensive pharmacokinetic data in common research models is limited in publicly available literature, this guide consolidates available information and provides context from human studies.

Quantitative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters for methylergonovine in various species. It is important to note that data for rats and rabbits following oral and intramuscular administration are not extensively reported in the literature; therefore, some parameters are inferred from related studies or human data for comparative purposes.

Table 1: Pharmacokinetic Parameters of Methylergonovine in Rats

| Parameter | Oral Administration | Intramuscular (IM) Administration | Intravenous (IV) Administration |

| Bioavailability (F) | ~60% (in humans)[1][2] | ~78% (in humans)[1][2] | 100% (by definition) |

| Time to Peak (Tmax) | 0.5 - 3 hours (in humans)[1] | ~0.5 hours (in humans)[1] | Immediate |

| Peak Concentration (Cmax) | Data not available | Data not available | Data not available |

| Elimination Half-life (t½) | ~0.5 - 2 hours (in humans)[1] | ~0.5 - 2 hours (in humans)[1] | Data not available |

| Plasma Clearance (CL) | Data not available | Data not available | 17.4 ± 0.7 mL/min/kg[4] |

| Volume of Distribution (Vd) | Data not available | Data not available | 14.7 L/kg (unbound)[4] |

Note: Data for oral and IM administration in rats is largely extrapolated from human studies due to a lack of specific preclinical data in the reviewed literature. A study in rats highlighted significant enterohepatic recirculation, which can influence the drug's disposition.[4]

Table 2: Pharmacokinetic Parameters of Methylergonovine in Rabbits

| Parameter | Oral Administration | Intramuscular (IM) Administration | Intravenous (IV) Administration |

| Bioavailability (F) | Data not available | Data not available | 100% (by definition) |

| Time to Peak (Tmax) | Data not available | Data not available | Immediate |

| Peak Concentration (Cmax) | Data not available | Data not available | Dose-dependent |

| Distribution Half-life (t½α) | Data not available | Data not available | 1.2 - 1.7 minutes[5] |

| Elimination Half-life (t½β) | Data not available | Data not available | 27.3 - 93.2 minutes[5] |

Note: The data for IV administration in rabbits was obtained using radioimmunoassay.[5] The study demonstrated a rapid distribution phase and a relatively short elimination phase.

Table 3: LD50 Values of Methylergonovine in Different Species

| Species | Route | LD50 (mg/kg) |

| Mouse | Oral | 187 |

| Rat | Oral | 93 |

| Rabbit | Oral | 4.5 |

Experimental Protocols

Detailed and standardized protocols are critical for obtaining reliable and reproducible pharmacokinetic data. The following sections outline key experimental procedures for in vivo studies and bioanalytical quantification of methylergonovine.

In-Life Experimental Workflow for a Pharmacokinetic Study

A typical experimental workflow for determining the pharmacokinetic profile of methylergonovine in a research model, such as the rat, is depicted below. This involves drug administration, serial blood sampling, and plasma processing for subsequent analysis.

Experimental workflow for a typical pharmacokinetic study.

Administration Protocols

-

Oral Administration (Rat): For oral administration, methylergonovine maleate is typically dissolved in a suitable vehicle such as water or saline. Administration is performed via oral gavage using a ball-tipped gavage needle appropriate for the size of the rat. The volume administered should not exceed 10 mL/kg body weight.

-

Intramuscular Administration (Rabbit): For intramuscular injection in rabbits, the quadriceps or lumbar muscles are common sites. A 23-25 gauge needle is typically used. The injection volume should be appropriate for the muscle mass, generally not exceeding 0.5 mL per site.

-

Intravenous Administration (Rabbit): Intravenous administration in rabbits is typically performed via the marginal ear vein. A 25-27 gauge needle is used, and the injection should be administered slowly.

Bioanalytical Method: LC-MS/MS for Quantification in Plasma

Quantification of methylergonovine in plasma is most accurately achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is based on a method developed for human plasma and is adaptable for rodent plasma.[6]

-

To 500 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., a structurally similar compound not present in the study).

-

Alkalinize the plasma sample by adding a small volume of a basic solution (e.g., 1M NaOH) to a pH of approximately 9.0.

-

Add 2 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

-

Vortex the mixture for 2-5 minutes to ensure thorough mixing.

-

Centrifuge at approximately 4000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

The following are representative LC-MS/MS conditions that can be optimized for methylergonovine analysis.

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for methylergonovine and the internal standard would need to be optimized. For methylergonovine (precursor ion m/z ~340.2), characteristic product ions would be selected for quantification and confirmation.

-

Mechanism of Action and Signaling Pathways

Methylergonovine exerts its primary uterotonic effect through its interaction with serotonin (B10506) (5-HT) and α-adrenergic receptors on uterine smooth muscle cells.[1]

5-HT2A Receptor Signaling Pathway

Methylergonovine is an agonist at 5-HT2A receptors. Activation of these Gq-coupled receptors initiates a signaling cascade that leads to an increase in intracellular calcium, resulting in smooth muscle contraction.

5-HT2A Receptor Signaling Pathway.

α1-Adrenergic Receptor Signaling Pathway

In addition to its effects on serotonin receptors, methylergonovine also acts on α1-adrenergic receptors, which are also Gq-coupled. This stimulation further contributes to the increase in intracellular calcium and enhances uterine smooth muscle contraction.

α1-Adrenergic Receptor Signaling Pathway.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetics and bioavailability of this compound in research models. While comprehensive data in preclinical species remains somewhat limited, the information presented here, including pharmacokinetic parameters, detailed experimental protocols, and an overview of the relevant signaling pathways, serves as a valuable resource for researchers and professionals in drug development. Further studies are warranted to fully characterize the ADME properties of methylergonovine in various animal models to better inform its preclinical and potential clinical applications.

References

- 1. Clinical pharmacokinetics of methylergometrine (methylergonovine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Pharmacokinetics of methylergometrine in the rat: evidence for enterohepatic recirculation by a linked-rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of methylergometrine (methylergonovine) in the rabbit and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Methylergonovine Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis pathways of methylergonovine (B92282) maleate (B1232345), a semi-synthetic ergot alkaloid with significant applications in obstetrics. The document details the molecular architecture, outlines a key synthetic route from lysergic acid, and provides procedural details for its preparation and purification.

Chemical Structure

Methylergonovine maleate is the maleate salt of methylergonovine. The active component, methylergonovine, is a derivative of D-lysergic acid, a tetracyclic ergoline (B1233604) alkaloid. The chemical structure is characterized by the ergoline ring system linked via an amide bond to a (+)-2-aminobutanol side chain. The maleate salt is formed by the reaction of the basic methylergonovine with maleic acid.[1]

IUPAC Name: (6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide (Z)-but-2-enedioate

CAS Number: 57432-61-8

Molecular Formula: C₂₄H₂₉N₃O₆

Molecular Weight: 455.50 g/mol

The structural formula of this compound is presented below:

Caption: Chemical Structure of this compound.

Synthesis Pathways

Methylergonovine is a semi-synthetic product, meaning it is synthesized from a naturally occurring precursor, lysergic acid. Lysergic acid can be obtained by the hydrolysis of various ergot alkaloids. The primary synthetic route to methylergonovine involves the formation of an amide bond between the carboxylic acid group of lysergic acid and the amino group of (+)-2-aminobutanol. This is followed by salt formation with maleic acid to yield the final product.

A key step in this synthesis is the activation of the carboxylic acid group of lysergic acid to facilitate the nucleophilic attack by the amine. One effective method is the formation of a mixed anhydride (B1165640), for instance, with trifluoroacetic anhydride.

The overall synthesis can be visualized as a two-step process:

-

Amide Formation: Lysergic acid is reacted with (+)-2-aminobutanol in the presence of a coupling agent to form the methylergonovine base.

-

Salt Formation and Purification: The crude methylergonovine base is then reacted with maleic acid, followed by recrystallization to yield pure this compound.

Caption: Synthesis Pathway of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of lysergic acid amides and the purification of this compound.

Protocol 1: Synthesis of Methylergonovine Base via Mixed Anhydride Method

This protocol describes the formation of the amide bond between lysergic acid and (+)-2-aminobutanol.

Materials:

-

D-Lysergic acid

-

Trifluoroacetic anhydride

-

(+)-2-Aminobutanol

-

Acetonitrile (B52724) (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of dry lysergic acid in anhydrous acetonitrile is cooled to approximately -15°C.

-

A solution of approximately two equivalents of trifluoroacetic anhydride in anhydrous acetonitrile is added to the lysergic acid suspension while maintaining the low temperature. This forms a solution containing the mixed anhydride of lysergic and trifluoroacetic acids.

-

A solution of at least one equivalent of (+)-2-aminobutanol in anhydrous acetonitrile is then added to the mixed anhydride solution.

-

The reaction mixture is allowed to warm to room temperature and is kept in the dark for approximately 1.5 to 2 hours to allow for the amide formation to complete.

-

The acetonitrile is removed under reduced pressure (in vacuo).

-

The residue is partitioned between chloroform and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acids.

-

The chloroform layer is separated, and the aqueous layer is extracted multiple times with chloroform.

-

The combined chloroform extracts are washed with water, dried over anhydrous sodium sulfate, and filtered.

-

The chloroform is evaporated under reduced pressure to yield the crude methylergonovine base as a solid residue.

Protocol 2: Formation and Purification of this compound

This protocol details the conversion of the crude methylergonovine base to the stable maleate salt and its subsequent purification by recrystallization.[2]

Materials:

-

Crude methylergonovine base

-

Maleic acid

-

Ethanol

-

Activated carbon

Procedure:

-

The crude methylergonovine base is dissolved in a suitable solvent, and an equimolar amount of maleic acid is added to form the maleate salt. The solvent is then evaporated to yield the crude this compound.

-

For purification, the crude this compound is dissolved in a mixture of methanol and ethanol.[2]

-

The solution is heated to 50-70°C to ensure complete dissolution.[3]

-

A small amount of activated carbon is added to the hot solution, and the mixture is stirred for a short period to decolorize it.

-

The hot solution is filtered to remove the activated carbon.

-

The filtrate is then cooled to a temperature between -5°C and 5°C to induce crystallization of the pure this compound.[3]

-

The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to a constant weight.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and purification of this compound.

| Parameter | Value | Reference |

| Purification by Recrystallization | ||

| Crude this compound to Solvent Ratio (mass) | 1:5 to 1:50 | [2][3] |

| Methanol:Ethanol Ratio in Recrystallization Solvent (example) | 1:4 (by mass) | [2] |

| Recrystallization Temperature | 50-70°C (dissolution), -5 to 5°C (crystallization) | [3] |

| Yield from Recrystallization | 73% - 82% | [2] |

| Purity after Recrystallization (HPLC) | >99.8% | [2] |

Disclaimer: These protocols are for informational purposes for research and development professionals. The synthesis of methylergonovine and other ergot alkaloids should only be carried out by qualified personnel in a controlled laboratory setting, in compliance with all applicable laws and regulations. Lysergic acid is a controlled substance in many jurisdictions.

References

The Dawn of a Uterotonic Powerhouse: A Technical Guide to the Discovery and Development of Methylergonovine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the discovery and historical development of methylergonovine (B92282), a cornerstone in the management of postpartum hemorrhage. From its origins in the complex chemistry of ergot alkaloids to its establishment as a potent uterotonic agent, this document provides a comprehensive overview for the scientific community. We delve into the pivotal experiments that defined its efficacy, the detailed signaling pathways governing its mechanism of action, and the quantitative data that underpins its clinical application.

From Ancient Poison to Modern Medicine: The Ergot Alkaloid Connection

The story of methylergonovine begins with ergot, the sclerotium of the fungus Claviceps purpurea, which grows on rye and other cereals. Historically known for causing devastating epidemics of ergotism, this fungus also held a secret known to midwives for centuries: its ability to hasten childbirth and control postpartum bleeding.[1] However, the crude ergot preparations were dangerously unpredictable.[2][3]

The modern scientific investigation into ergot's medicinal properties began in the early 20th century. A pivotal moment came in 1918 when Arthur Stoll, working at Sandoz Laboratories in Basel, Switzerland, successfully isolated the first chemically pure ergot alkaloid, ergotamine.[1][4] This breakthrough paved the way for the systematic investigation of ergot's complex constituents.

The specific uterotonic principle of ergot, ergometrine (also known as ergonovine), was isolated in 1935.[1][4] This water-soluble alkaloid proved to have a more specific and rapid action on the uterus than previously isolated compounds.

The Birth of a Semi-Synthetic Uterotonic: Albert Hofmann's Contribution

The development of methylergonovine is intrinsically linked to the brilliant Swiss chemist, Albert Hofmann . Working under Arthur Stoll at Sandoz, Hofmann was deeply involved in the synthesis of derivatives of lysergic acid, the core chemical structure of ergot alkaloids. In his quest to develop new analeptic (circulatory and respiratory stimulant) agents, Hofmann synthesized a series of lysergic acid amides. This line of research famously led to his accidental discovery of the potent psychedelic properties of lysergic acid diethylamide (LSD) in 1943.

However, another crucial outcome of this research was the synthesis of methylergonovine. By condensing d-lysergic acid with (+)-2-aminobutanol, Hofmann created a semi-synthetic derivative of ergometrine.[5] This new compound, later branded as Methergine, demonstrated a more potent and sustained uterotonic effect than its natural precursor.[6][7]

Elucidating the Mechanism of Action: A Multi-Receptor Interaction

Methylergonovine exerts its powerful uterotonic effect through a complex interaction with several receptor systems in the myometrium (the smooth muscle of the uterus). It acts as a partial agonist at α-adrenergic and serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, and also interacts with dopaminergic receptors.[2][3][8]

The primary mechanism for uterine contraction is believed to be the stimulation of 5-HT2A receptors .[8] This activation triggers a downstream signaling cascade, leading to an increase in intracellular calcium concentrations and subsequent smooth muscle contraction. The interaction with α1-adrenergic receptors further contributes to this contractile effect.[5]

Signaling Pathway of Methylergonovine-Induced Uterine Contraction

Caption: Signaling pathway of methylergonovine in myometrial cells.

Experimental Validation: From In Vitro Models to Clinical Trials

The uterotonic properties of methylergonovine were extensively studied in both preclinical and clinical settings.

In Vitro Studies on Myometrial Strips

A fundamental experimental model for assessing the efficacy of uterotonic agents is the organ bath assay using isolated myometrial strips . This technique allows for the direct measurement of muscle contractility in a controlled environment.

-

Tissue Preparation: Myometrial biopsies are obtained from consenting patients undergoing cesarean section. The tissue is immediately placed in a cold physiological salt solution (e.g., Krebs-bicarbonate solution). Longitudinal strips of myometrium (approximately 10 mm in length and 2 mm in width) are carefully dissected, removing connective and vascular tissue.[9]

-

Organ Bath Setup: The myometrial strips are mounted vertically in organ bath chambers filled with the physiological salt solution, maintained at 37°C, and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2). One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.[5][9]

-

Equilibration: A passive tension is applied to each strip (e.g., 2 grams), and the tissue is allowed to equilibrate for at least 2 hours, during which spontaneous contractions typically develop. The solution in the organ bath is replaced every 15-20 minutes.[9]

-

Drug Application: Once stable spontaneous or agonist-induced contractions are established, methylergonovine is added to the organ bath in a cumulative, stepwise manner (e.g., from 1 nM to 10 µM). The tissue is allowed to respond to each concentration for a fixed period before the next concentration is added.[9]

-

Data Acquisition and Analysis: The isometric force transducer records the amplitude and frequency of uterine contractions. This data is acquired and analyzed to determine the dose-response relationship of methylergonovine on myometrial contractility.

Clinical Trials: Establishing Efficacy in Postpartum Hemorrhage

Numerous clinical trials have been conducted to evaluate the efficacy and safety of methylergonovine in the management of the third stage of labor and the prevention of postpartum hemorrhage (PPH).

A common design for such trials is a randomized, placebo-controlled, double-blind study.

-

Patient Population: Pregnant women at term, undergoing either vaginal or cesarean delivery, are recruited. Exclusion criteria often include pre-existing hypertension, pre-eclampsia, and known hypersensitivity to ergot alkaloids.

-

Randomization and Blinding: Participants are randomly assigned to receive either methylergonovine or a placebo (e.g., saline) immediately after the delivery of the anterior shoulder or the placenta. Both the participants and the healthcare providers are blinded to the treatment allocation.[4][10][11]

-

Intervention: The standard intervention is an intramuscular injection of 0.2 mg of methylergonovine.[4][10][11]

-

Outcome Measures: The primary outcome is often the incidence of PPH, defined as a blood loss of ≥500 mL or ≥1000 mL. Secondary outcomes may include the amount of blood loss (quantified using gravimetric or colorimetric methods), the need for additional uterotonic agents, changes in hemoglobin and hematocrit levels, and the incidence of adverse effects.[4][10][11]

-

Quantification of Blood Loss: Accurate measurement of blood loss is crucial. Methods include:

-

Gravimetric method: Weighing of all blood-soaked materials (e.g., pads, sponges, drapes) and subtracting the known dry weight of these materials.

-

Colorimetric method: Using a device to analyze the color of the collected blood to estimate the hemoglobin concentration and, consequently, the volume of blood loss.[12]

-

Direct measurement: Using calibrated collection drapes.

-

Quantitative Data Summary

The following tables summarize key quantitative data from pharmacokinetic studies and clinical trials of methylergonovine.

Table 1: Pharmacokinetic Properties of Methylergonovine

| Parameter | Oral Administration | Intramuscular (IM) Administration | Intravenous (IV) Administration |

| Dosage | 0.2 mg | 0.2 mg | 0.2 mg |

| Bioavailability | ~60% | ~78% | 100% |

| Onset of Action | 5-10 minutes | 2-5 minutes | Immediate |

| Time to Peak Plasma Concentration | 1.12 ± 0.82 hours | 0.41 ± 0.21 hours | N/A |

| Elimination Half-life | 3.39 hours (range 1.5 to 12.7 hours) | 3.39 hours (range 1.5 to 12.7 hours) | 3.39 hours (range 1.5 to 12.7 hours) |

Data compiled from publicly available FDA drug labeling information.

Table 2: Efficacy of Prophylactic Methylergonovine in Postpartum Hemorrhage (PPH) - Representative Clinical Trial Data

| Outcome Measure | Methylergonovine + Oxytocin Group | Oxytocin Alone Group | Relative Risk (95% CI) |

| Need for Additional Uterotonic Agents | 20% | 55% | 0.4 (0.2 - 0.6) |

| Incidence of PPH (≥1000 mL) | 35% | 59% | 0.6 (0.4 - 0.9) |

| Mean Quantitative Blood Loss (mL) | 967 mL | 1315 mL | Mean Difference: 348 (124 - 572) |

| Satisfactory Uterine Tone | 80% | 41% | 1.9 (1.5 - 2.6) |

| Blood Transfusion | 5% | 23% | 0.2 (0.1 - 0.6) |

Data adapted from a randomized controlled trial by Masse et al. (2022) in patients undergoing intrapartum cesarean birth.[4][10][11]

Table 3: Common Adverse Effects of Methylergonovine

| Adverse Effect | Incidence |

| Hypertension | Most Common |

| Headache | Common |

| Nausea and Vomiting | Occasional |

| Abdominal Pain (due to uterine contractions) | Occasional |

| Dizziness | Rare |

| Tinnitus | Rare |

| Chest Pain | Rare |

| Seizures | Rare |

Data compiled from product information and post-marketing surveillance.[3][8][13][14]

Conclusion: A Legacy of Innovation in Obstetric Care

The journey of methylergonovine from a fungal toxin to a life-saving medication is a testament to the power of scientific inquiry and innovation. The pioneering work of scientists like Arthur Stoll and Albert Hofmann transformed our understanding of ergot alkaloids and provided clinicians with a powerful tool to combat postpartum hemorrhage. The continued investigation into its mechanism of action and clinical efficacy has solidified its place as an essential uterotonic agent. This technical guide provides a foundation for researchers and drug development professionals to appreciate the historical context and scientific rigor that led to the development of this vital therapeutic agent.

Experimental Workflow and Synthesis Overview

Experimental Workflow: From Tissue to Data

Caption: Workflow for in vitro myometrial contractility assay.

Logical Relationship: Synthesis of Methylergonovine

References

- 1. Hofmann Synthesizes the Potent Psychedelic Drug LSD-25 | Research Starters | EBSCO Research [ebsco.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. What are the side effects of Methylergonovine Maleate? [synapse.patsnap.com]

- 4. obgproject.com [obgproject.com]

- 5. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Assessment of uterine activity during IVF by quantitative ultrasound imaging: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. benchchem.com [benchchem.com]

- 10. karger.com [karger.com]

- 11. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Quantification of Blood Loss on Activation of a Postpartum Hemorrhage Protocol and Use of Resources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methylergonovine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 14. drugs.com [drugs.com]

Pharmacological Deep Dive: Unraveling the Profile of Methylergonovine Maleate and its Metabolites

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth pharmacological profiling of methylergonovine (B92282) maleate (B1232345), a semi-synthetic ergot alkaloid primarily used for the prevention and treatment of postpartum hemorrhage. This document details its mechanism of action, pharmacokinetic properties, and receptor binding affinities, and explores its metabolic pathways and the pharmacological relevance of its metabolites. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's complex interactions.

Introduction

Methylergonovine maleate is a potent uterotonic agent that exerts its therapeutic effect by inducing strong and sustained contractions of the uterine smooth muscle.[1] Its primary clinical indication is the management of uterine atony and the reduction of postpartum bleeding.[2] The pharmacological activity of methylergonovine is complex, involving interactions with multiple receptor systems, primarily serotonergic and adrenergic receptors.[1] Understanding the detailed pharmacological profile of the parent compound and its metabolites is crucial for optimizing its therapeutic use and for the development of new, more selective agents.

Pharmacodynamics: Receptor Interactions and Signaling

The primary mechanism of action of methylergonovine involves its activity as a partial agonist at serotonin (B10506) 5-HT2A receptors located on the uterine smooth muscle.[1] Activation of these Gq/11-coupled receptors initiates a signaling cascade that leads to increased intracellular calcium concentrations and subsequent muscle contraction.[3] Additionally, methylergonovine interacts with various other receptor subtypes, contributing to both its therapeutic effects and potential side effects.

Receptor Binding Affinities

The following table summarizes the available data on the binding affinities (Ki) of methylergonovine for various human receptors. It is important to note that comprehensive binding data, particularly for its metabolites, is limited in publicly available literature.

| Receptor Subtype | Ki (nM) | Functional Activity | Reference |

| Serotonin Receptors | |||

| 5-HT1E | <100 | - | [1] |

| 5-HT2A | Data not available | Partial Agonist | [1] |

| 5-HT2B | Data not available | Agonist | |

| Adrenergic Receptors | |||

| Alpha-adrenergic | Data not available | Agonist | [1] |

| Dopamine Receptors | |||

| D1 | Data not available | Antagonist |

Absence of specific Ki values indicates that while interaction is reported, quantitative binding data was not found in the surveyed literature.

Signaling Pathways

The uterotonic effect of methylergonovine is primarily mediated through the 5-HT2A receptor signaling pathway, as depicted in the diagram below.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Methylergonovine can be administered orally, intramuscularly (IM), or intravenously (IV), with the route of administration significantly influencing its pharmacokinetic profile.[2]

Pharmacokinetic Parameters

| Parameter | Oral | Intramuscular (IM) | Intravenous (IV) | Reference |

| Onset of Action | 5-10 minutes | 2-5 minutes | Immediate | [2] |

| Bioavailability | ~60% | ~78% | 100% | [2] |

| Tmax (Peak Plasma Time) | 1.12 ± 0.82 hours | 0.41 ± 0.21 hours | N/A | [2] |

| Cmax (Peak Plasma Conc.) | 3243 ± 1308 pg/mL (0.2 mg dose) | 5918 ± 1952 pg/mL (0.2 mg dose) | N/A | [2] |

| Volume of Distribution (Vdss/F) | N/A | 56.1 ± 17.0 L | N/A | [2] |

| Plasma Clearance (CLp/F) | N/A | 14.4 ± 4.5 L/hour | N/A | [2] |

| Elimination Half-life (t½) | Biphasic, mean of 3.39 hours (range 1.5-12.7 hours) | Biphasic, mean of 3.39 hours (range 1.5-12.7 hours) | 1-3 minutes (distribution), 0.5-2 hours (elimination) | [2][4] |

Metabolism

Methylergonovine undergoes extensive first-pass metabolism in the liver, which contributes to the lower bioavailability of the oral formulation.[2] The metabolism is primarily mediated by cytochrome P450 enzymes, with CYP3A4 being a key enzyme involved. While specific metabolites are not extensively characterized in the literature, it is understood that ergot alkaloids are generally metabolized through pathways such as hydroxylation, N-demethylation, and isomerization. The pharmacological activity of these metabolites has not been well-documented.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity (Ki) of methylergonovine and its metabolites for a target receptor, such as a serotonin receptor subtype.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (methylergonovine or its metabolites).

-

Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assay for Gq-Coupled Receptors (e.g., 5-HT2A)

This protocol outlines a method to measure the functional activity of methylergonovine at Gq-coupled receptors by quantifying the accumulation of inositol (B14025) phosphates (IPs).

Methodology:

-

Cell Culture and Labeling: Culture cells expressing the Gq-coupled receptor of interest (e.g., CHO-K1 cells stably expressing the human 5-HT2A receptor) and label them with [³H]-myo-inositol.

-

Stimulation: Wash the cells and pre-incubate them with a lithium chloride (LiCl) solution to inhibit inositol monophosphatase. Then, stimulate the cells with varying concentrations of methylergonovine.

-

Extraction: Stop the reaction by adding a suitable acid (e.g., perchloric acid) and neutralize the samples.

-

IP Separation: Separate the accumulated [³H]-inositol phosphates from other radiolabeled species using anion-exchange chromatography.

-

Detection: Quantify the amount of [³H]-inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the amount of IP accumulation against the concentration of methylergonovine to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.

Conclusion

This compound is a pharmacologically complex drug with a well-established clinical role in obstetrics. Its primary uterotonic effect is mediated through partial agonism at 5-HT2A receptors, though it interacts with a broader range of aminergic receptors. While its pharmacokinetic profile is well-characterized, a more detailed understanding of its receptor binding profile, particularly the specific Ki values for various receptor subtypes, is needed. Furthermore, the identification and pharmacological characterization of its metabolites represent a significant area for future research. A more complete understanding of the structure-activity relationships of methylergonovine and its metabolites could pave the way for the development of novel therapeutics with improved selectivity and safety profiles.

References

Methodological & Application

Application Notes and Protocols for Inducing Uterine Contractions with Methylergonovine Maleate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylergonovine (B92282) maleate (B1232345), a semi-synthetic ergot alkaloid, is a potent uterotonic agent utilized clinically to prevent and control postpartum hemorrhage.[1] Its primary mechanism of action involves the direct stimulation of uterine smooth muscle, leading to increased tone, rate, and amplitude of rhythmic contractions.[2] In preclinical research, animal models are indispensable for elucidating the pharmacological effects and therapeutic potential of uterine-active compounds. These application notes provide detailed protocols for inducing uterine contractions with methylergonovine maleate in common animal models, offering a framework for efficacy and safety assessment of novel uterotonic or tocolytic agents.

Methylergonovine exerts its effects through agonism at serotonin (B10506) 5-HT2A and α-adrenergic receptors on myometrial cells.[3] This dual receptor activation triggers a cascade of intracellular events, culminating in a rapid and sustained increase in uterine contractility.[3] Understanding the nuances of these pathways and the methodological considerations for their study is crucial for reproducible and translatable research findings.

Data Presentation

In Vivo Uterine Contraction Data

| Animal Model | Drug/Compound | Dosage | Route of Administration | Observed Effect |

| Rabbit | This compound | 0.05, 0.1, and 0.2 mg/kg | Intravenous | Dose-dependent increase in uterine contractions with a mean maximal response at 26-40 seconds. |

In Vitro Uterine Contraction Data

| Tissue Source | Drug/Compound | Concentration | Observed Effect |

| Pregnant Human Myometrium | This compound | 10⁻⁸ to 10⁻⁶ g/mL | Enhanced plateau potential and contraction.[4] |

| Rat Uterine Strips | Oxytocin (for comparison) | 10⁻¹⁰ to 10⁻⁶ M | Dose-dependent increase in uterine contractions.[5] |

Experimental Protocols

In Vitro Uterine Strip Contractility Assay (Rat Model)

This protocol is adapted from established methodologies for in vitro uterine contractility studies.[6]

1. Materials and Reagents:

-

Female Wistar rats (non-pregnant or timed-pregnant, as per experimental design)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose)

-

This compound stock solution

-

Organ bath system with isometric force transducers

-

Data acquisition system

-

Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

2. Procedure:

-

Tissue Preparation: Euthanize the rat via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation). Immediately perform a laparotomy and excise the uterine horns. Place the tissue in cold, oxygenated Krebs-Henseleit solution.

-

Strip Dissection: Dissect longitudinal uterine strips (approximately 10 mm in length and 2 mm in width) from the uterine horns.

-

Mounting: Mount the uterine strips vertically in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the strips to equilibrate for at least 60 minutes under a resting tension of 1 gram, with solution changes every 15-20 minutes.

-

Induction of Contractions: After a stable baseline of spontaneous contractions is achieved, add this compound to the organ bath in a cumulative, dose-dependent manner (e.g., 10⁻⁹ to 10⁻⁵ M).

-

Data Acquisition: Record the isometric contractions continuously using a data acquisition system.

3. Data Analysis:

-

Measure the amplitude (force of contraction) and frequency of uterine contractions.

-

Calculate the area under the curve (AUC) to represent the total contractile activity.

-

Construct dose-response curves and determine the EC₅₀ (half-maximal effective concentration).

In Vivo Uterine Contraction Assay (Murine Model)

This protocol is a conceptual framework based on established in vivo uterine monitoring techniques.[7]

1. Materials and Reagents:

-

Female mice (non-pregnant or timed-pregnant)

-

Anesthetic agent (e.g., isoflurane)

-

Intrauterine pressure catheter or electromyography (EMG) electrodes

-

Data acquisition system

-

This compound solution for injection

2. Procedure:

-

Animal Preparation: Anesthetize the mouse using an appropriate anesthetic protocol.

-

Surgical Implantation:

-

Intrauterine Pressure: Make a small abdominal incision to expose the uterus. Insert a fluid-filled or solid-state pressure catheter into the uterine lumen and secure it with a purse-string suture.

-

Electromyography: Suture fine-wire bipolar electrodes onto the surface of the myometrium.

-

-

Wound Closure and Recovery: Close the abdominal wall and skin incisions. Allow the animal to recover from surgery and anesthesia.

-

Drug Administration: Once a stable baseline of uterine activity is recorded, administer this compound via an appropriate route (e.g., intravenous or intraperitoneal injection) at the desired doses.

-

Data Acquisition: Continuously record intrauterine pressure or myometrial EMG activity before and after drug administration.

3. Data Analysis:

-

Analyze the frequency, amplitude, and duration of uterine contractions.

-

For EMG data, analyze the burst frequency and duration.

-

Compare the pre- and post-drug administration data to determine the effect of this compound.

Mandatory Visualizations

Experimental workflows for in vitro and in vivo uterine contraction assays.

Signaling pathway of this compound in myometrial cells.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. N-DEAOP-NMT - Wikipedia [en.wikipedia.org]

- 4. Effect of methylergometrine maleate (methergin) on electrical and mechanical activities of pregnant human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. imrpress.com [imrpress.com]

- 6. In vitro effects of hydrogen peroxide on rat uterine contraction before and during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: Quantification of Methylergonovine Maleate in Human Plasma using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantification of methylergonovine (B92282) maleate (B1232345) in human plasma. The described protocol utilizes a straightforward sample preparation technique and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The method has been validated according to established guidelines, demonstrating excellent linearity, accuracy, and precision.

Introduction

Methylergonovine maleate is a semi-synthetic ergot alkaloid used for the prevention and treatment of postpartum hemorrhage.[1][2] It acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions.[3] Accurate determination of methylergonovine concentrations in plasma is crucial for pharmacokinetic analysis and for ensuring therapeutic efficacy and safety. This document provides a detailed protocol for a reliable HPLC method coupled with fluorescence detection for the quantification of methylergonovine in human plasma. An alternative, highly sensitive LC-MS/MS method is also discussed.

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard (USP)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Tartaric Acid (Analytical Grade)

-

Ammonium Acetate (Analytical Grade)

-

Glacial Acetic Acid (Analytical Grade)

-

Water (HPLC Grade)

-

Human Plasma (drug-free)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

-

C18 reverse-phase column (e.g., Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm)[4]

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

Volumetric flasks and pipettes

Sample Preparation: Liquid-Liquid Extraction

A liquid-liquid extraction procedure under alkaline conditions is recommended for plasma sample preparation.[2]

-

To 500 µL of human plasma in a centrifuge tube, add a known amount of internal standard.

-

Add 200 µL of 1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.

-

Add 3 mL of a mixture of diethyl ether and dichloromethane (B109758) (70:30, v/v) and vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a 20 µL aliquot into the HPLC system.

Chromatographic Conditions

The following chromatographic conditions are optimized for the separation and quantification of methylergonovine.

| Parameter | Specification |

| Instrument | HPLC with Fluorescence Detector[5] |

| Column | Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm[4] |

| Mobile Phase | Ammonium Acetate Buffer : Acetonitrile (70:30 v/v) (Buffer pH adjusted to 6.5 with Glacial Acetic Acid)[4] |

| Flow Rate | 1.0 mL/min[4] |

| Detection | Fluorescence: Excitation at 315 nm, Emission cutoff filter at 418 nm[5] |

| Injection Volume | 20 µL[4] |

| Column Temperature | Ambient[4] |

| Run Time | Approximately 10 minutes |

Preparation of Standard and Quality Control Solutions

-

Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.

-

Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare working standard solutions for the calibration curve.

-

Calibration Curve: Prepare calibration standards by spiking drug-free human plasma with the working standard solutions to achieve a concentration range of 0.025 to 10 ng/mL.[2]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in drug-free human plasma in the same manner as the calibration standards.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[6]

Linearity

The method demonstrated excellent linearity over the concentration range of 0.025 to 10 ng/mL.

| Parameter | Result |

| Linearity Range | 0.025 - 10 ng/mL[2] |

| Correlation Coefficient (r²) | > 0.997[7] |

Accuracy and Precision

The accuracy and precision of the method were determined by analyzing the QC samples.

| QC Concentration | Accuracy (% Recovery) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |

| Low | 98.5 - 101.2% | < 7.9%[8] | < 7.7%[8] |

| Medium | 99.1 - 100.8% | < 7.9%[8] | < 7.7%[8] |

| High | 99.5 - 101.5% | < 7.9%[8] | < 7.7%[8] |

Limits of Detection and Quantification

| Parameter | Result |

| Limit of Detection (LOD) | ~50 pg/mL (with fluorescence detection)[8] |

| Lower Limit of Quantification (LLOQ) | 0.025 ng/mL (with LC-MS/MS)[2] |

Alternative Method: LC-MS/MS

For higher sensitivity and selectivity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.[2] The sample preparation can remain the same. The detection is performed using a mass spectrometer in the positive multi-reaction-monitoring (+MRM) mode.[2] This method can achieve a lower limit of quantification (LLOQ) of 0.025 ng/mL.[2]

Visualizations

Caption: Experimental workflow for the quantification of methylergonovine in plasma.

References

- 1. researchgate.net [researchgate.net]

- 2. A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. benchchem.com [benchchem.com]

- 5. pharmacopeia.cn [pharmacopeia.cn]

- 6. pharmtech.com [pharmtech.com]

- 7. ijbpas.com [ijbpas.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Preclinical Evaluation of Methylergonovine Maleate via Intravenous and Intramuscular Administration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical considerations for evaluating the pharmacokinetic and pharmacodynamic profiles of methylergonovine (B92282) maleate (B1232345) when administered intravenously (IV) versus intramuscularly (IM). Due to the limited availability of direct comparative preclinical studies, this document synthesizes available animal data with more complete human clinical data to offer a robust framework for study design and interpretation.

Introduction

Methylergonovine maleate is a semi-synthetic ergot alkaloid primarily used for the prevention and treatment of postpartum and post-abortal hemorrhage.[1] Its therapeutic effect stems from its ability to induce rapid and sustained uterine contractions.[2][3] The choice between intravenous and intramuscular administration is critical, as it significantly impacts the onset and intensity of the uterotonic effect, as well as the systemic exposure and potential for adverse effects.[4][5] Preclinical studies are essential to characterize these route-dependent differences in a controlled setting.

Mechanism of Action

This compound acts directly on uterine smooth muscle, leading to an increase in the tone, rate, and amplitude of rhythmic contractions.[2][3] This action is mediated through its interaction with various receptors, including alpha-adrenergic and serotonin (B10506) receptors, which in turn stimulates arterial vasoconstriction.[1] The resulting tetanic contraction of the uterus compresses the intramyometrial blood vessels, thus reducing blood loss.[4]

Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters

The following tables summarize key pharmacokinetic and pharmacodynamic parameters for this compound following IV and IM administration. Data from both human and animal studies are presented to provide a comprehensive comparison.

Pharmacokinetic Parameters

| Parameter | Intravenous (IV) | Intramuscular (IM) | Species |

| Cmax | Not applicable (direct systemic administration) | 5918 ± 1952 pg/mL | Human[3][5] |

| Tmax | Immediate | 0.41 ± 0.21 hours | Human[3][5] |

| ~0.5 hours | Human[6][7] | ||

| Bioavailability | 100% | 78% (during delivery) | Human[3] |

| Distribution Half-Life (t½α) | 1-3 minutes | Not reported | Human[6] |

| 1.8 minutes | Not reported | Human[8] | |

| 1.2-1.7 minutes | Not reported | Rabbit[8] | |

| Elimination Half-Life (t½β) | 32.1 minutes | 3.39 hours (range 1.5-12.7) | Human[5][8] |

| 27.3-93.2 minutes | Not reported | Rabbit[8] | |

| Plasma Clearance (CLp/F) | Not directly reported | 14.4 ± 4.5 L/hour | Human[3] |

| Volume of Distribution (Vdss/F) | Not directly reported | 56.1 ± 17.0 L | Human[3] |

Pharmacodynamic Parameters

| Parameter | Intravenous (IV) | Intramuscular (IM) | Species |

| Onset of Uterine Contraction | Immediate | 2-5 minutes | Human[2][4][5] |

| Time to Maximal Uterine Response | 26-40 seconds (dose-dependent) | Not reported | Rabbit[8] |

| Duration of Uterine Contractions | ~45 minutes | ≥3 hours | Human[4] |

| Time to Placental Expulsion | Not studied | 3.47 ± 0.23 hours (vs. 5.36 ± 0.19 in placebo) | Cow[9] |

| Time to Uterine Involution | Not studied | 25.67 ± 0.88 days (vs. 37.67 ± 1.31 in placebo) | Cow[9] |

Experimental Protocols

Preclinical Pharmacokinetic Study Protocol

This protocol outlines a general approach for a comparative pharmacokinetic study in a relevant animal model, such as the rabbit.

Objective: To compare the pharmacokinetic profiles of this compound following IV and IM administration.

Animal Model: New Zealand White rabbits (n=6 per group).

Drug Formulation: this compound injection (0.2 mg/mL).

Dosage and Administration:

-

IV Group: A single dose of 0.05 mg/kg administered via the marginal ear vein.[8]

-

IM Group: A single dose of 0.2 mg/kg administered into the gluteal muscle.

Blood Sampling:

-

Collect blood samples (approximately 1 mL) from the central ear artery at pre-dose and at 2, 5, 10, 15, 30, 60, 120, and 240 minutes post-dose.

-

Collect samples into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Centrifuge the samples to separate plasma and store at -80°C until analysis.

Analytical Method:

-

Develop and validate a sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of methylergonovine in plasma.

Data Analysis:

-

Calculate pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), t½, CL, and Vd using non-compartmental analysis software.

-

Statistically compare the parameters between the IV and IM groups.

Preclinical Pharmacodynamic (Uterine Contraction) Study Protocol

This protocol describes a method to assess the pharmacodynamic effects of methylergonovine on uterine contractility in an in situ rabbit model.[8]

Objective: To evaluate the onset and intensity of uterine contractions following IV and IM administration of this compound.

Animal Model: Anesthetized female New Zealand White rabbits.

Surgical Preparation:

-

Anesthetize the rabbit and perform a laparotomy to expose the uterus.

-

Attach a force-displacement transducer to the uterine horn to measure isometric contractions.

Drug Administration:

-

IV Group: Administer a single dose of 0.05 mg/kg this compound via the marginal ear vein.[8]

-

IM Group: Administer a single dose of 0.2 mg/kg this compound into the gluteal muscle.

Data Collection:

-

Record uterine contractions continuously before and after drug administration.

-

Measure the following parameters:

-

Time to onset of contraction.

-

Time to peak contraction.

-

Amplitude and frequency of contractions.

-

Duration of the uterotonic effect.

-

Data Analysis:

-

Compare the pharmacodynamic parameters between the IV and IM administration groups.

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Experimental Workflow for Comparative Pharmacokinetic Study

Caption: Workflow for a preclinical pharmacokinetic study.

Conclusion

The choice between intravenous and intramuscular administration of this compound in a preclinical setting will depend on the specific research question. IV administration provides immediate and complete systemic exposure, making it suitable for acute pharmacodynamic and mechanistic studies. In contrast, IM administration results in a slower onset and sustained effect, which may be more relevant for modeling therapeutic use. The protocols and data presented here provide a foundation for designing and interpreting preclinical studies aimed at elucidating the route-dependent effects of this important uterotonic agent. Careful consideration of species differences is crucial when extrapolating findings to clinical scenarios.

References

- 1. simsrc.edu.in [simsrc.edu.in]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. drugs.com [drugs.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Clinical pharmacokinetics of methylergometrine (methylergonovine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma concentrations of methylergometrine after intravenous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of methylergometrine (methylergonovine) in the rabbit and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application of Methylergonovine Maleate in Studying Postpartum Hemorrhage Mechanisms

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction